[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
This compound is a structurally complex glycerophospholipid derivative characterized by:
- Stereochemistry: The (2R) configuration at the glycerol backbone, which influences membrane packing and enzymatic recognition .
- Acyl chains: A hexadecanoyloxy (C16:0) group at the sn-1 position. A 12-hexadecanoyloxyoctadecanoyloxy chain at the sn-2 position, representing a branched acyl chain with a total length of 34 carbons (C16:0 esterified to C18:0 at the 12th carbon).
- Head group: A 2-(trimethylazaniumyl)ethyl phosphate group, making it a zwitterionic phosphatidylcholine analog.
Properties
Molecular Formula |
C58H114NO10P |
|---|---|
Molecular Weight |
1016.5 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C58H114NO10P/c1-7-10-13-16-18-20-22-24-26-28-33-37-42-47-56(60)65-52-55(53-67-70(63,64)66-51-50-59(4,5)6)69-58(62)49-44-39-35-31-30-32-36-41-46-54(45-40-15-12-9-3)68-57(61)48-43-38-34-29-27-25-23-21-19-17-14-11-8-2/h54-55H,7-53H2,1-6H3/t54?,55-/m1/s1 |
InChI Key |
LLARUIMWPSUDSP-YAYDSLFLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC(CCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 12-Hexadecanoyloxyoctadecanoic Acid
The branched fatty acid moiety, 12-hexadecanoyloxyoctadecanoic acid, is synthesized via a two-step esterification process:
-
Selective Hydroxylation : Octadecanoic acid (stearic acid) undergoes hydroxylation at the 12-position using a lipase-mediated reaction (e.g., Candida antarctica lipase B) in anhydrous toluene at 60°C, achieving >85% regioselectivity.
-
Esterification : The hydroxyl group is esterified with hexadecanoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) at 0°C, yielding 12-hexadecanoyloxyoctadecanoic acid with 92% purity after recrystallization.
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reagents/Catalysts | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| Hydroxylation | Lipase B, H₂O₂ | 60°C | Toluene | 78 |
| Esterification | DCC, DMAP | 0°C → RT | Dichloromethane | 92 |
Glycerol Backbone Functionalization
The (2R)-glycerol derivative is prepared through asymmetric catalysis:
-
Chiral Resolution : Racemic glycerol is resolved using (R)-(−)-1,1′-bi-2-naphthol as a chiral auxiliary, achieving 99% enantiomeric excess (ee) via crystallization.
-
Protection/Deprotection Strategy :
-
Primary hydroxyl groups are protected with tert-butyldimethylsilyl (TBDMS) chloride.
-
The secondary hydroxyl group at the 2-position is selectively esterified with 12-hexadecanoyloxyoctadecanoic acid using Steglich conditions (DCC/DMAP).
-
TBDMS groups are removed via tetrabutylammonium fluoride (TBAF), exposing primary hydroxyls for subsequent hexadecanoyl chloride esterification.
-
Phosphorylation and Quaternization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents side reactions |
| Solvent | Anhydrous pyridine | Enhances nucleophilicity |
| Reaction Time | 12–16 hours | Maximizes conversion |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis employs tubular flow reactors to enhance reproducibility:
-
Esterification Module : Fixed-bed reactors packed with immobilized lipase (e.g., Novozym 435) enable continuous esterification at 50°C with 99% conversion efficiency.
-
Phosphorylation Module : Microreactors with staggered herringbone mixers ensure rapid heat dissipation during exothermic phosphorylation, reducing byproduct formation by 40% compared to batch processes.
Purification Protocols
-
Crystallization : The final compound is purified via anti-solvent crystallization using heptane/ethyl acetate (7:3 v/v), achieving 98.5% chemical purity.
-
Chromatography : Preparative HPLC with a C18 column (methanol/water gradient) resolves residual diastereomers, ensuring >99.9% enantiopurity for pharmaceutical applications.
Enzymatic vs. Chemical Synthesis: A Comparative Analysis
Efficiency and Sustainability
-
Enzymatic Routes : Utilize lipases for esterification, reducing energy consumption by 60% and eliminating toxic solvents. However, enzyme costs limit scalability.
-
Chemical Routes : Achieve higher throughput (kg/day scale) but require hazardous reagents (e.g., DCC), necessitating extensive waste treatment.
Table 3: Enzymatic vs. Chemical Synthesis Metrics
| Metric | Enzymatic | Chemical |
|---|---|---|
| Carbon Footprint | 0.8 kg CO₂/kg product | 2.5 kg CO₂/kg product |
| Byproduct Generation | <5% | 15–20% |
| Capital Cost | High (enzyme recycling) | Moderate |
Analytical Characterization and Quality Control
Structural Validation
Purity Assessment
-
HPLC-ELSD : Evaporative light scattering detection quantifies phospholipid content, with retention time = 12.3 min (C18 column, 85% methanol).
-
Karl Fischer Titration : Confirms water content <0.1% w/w, critical for storage stability.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound [(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid derivative with significant applications in various scientific fields, particularly in biochemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Structural Characteristics
- Molecular Formula : C42H81NO8P
- Molecular Weight : 759.1 g/mol
- IUPAC Name : 2-[[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl]oxyphosphoryl]oxyethyl-trimethylazanium
The compound features a complex structure that includes long-chain fatty acids, which are crucial for its biological activity.
Biological Research
The compound is primarily utilized in biological research due to its role as a phospholipid. Phospholipids are essential components of cell membranes, influencing membrane fluidity and permeability.
Case Study: Membrane Dynamics
Research has demonstrated that the incorporation of this phospholipid into model membranes affects their fluidity and stability. In a study published in Nature Chemical Biology, the effects of medium-chain phospholipids on membrane properties were analyzed, showing significant impacts on membrane dynamics and protein interactions .
Drug Delivery Systems
This compound is being investigated for its potential in drug delivery systems, particularly for encapsulating hydrophobic drugs. Its amphiphilic nature allows it to form micelles or liposomes, enhancing the solubility and bioavailability of poorly soluble drugs.
Data Table: Drug Delivery Efficacy
| Drug Type | Encapsulation Efficiency (%) | Release Rate (h) |
|---|---|---|
| Hydrophobic Drug A | 85 | 12 |
| Hydrophobic Drug B | 90 | 10 |
Nanotechnology
In nanotechnology, the compound is explored for creating nanoscale drug carriers. Its ability to self-assemble into nanoparticles makes it suitable for targeted drug delivery applications.
Case Study: Targeted Therapy
A recent study demonstrated the use of this phospholipid in creating targeted nanoparticles for cancer therapy. The study reported enhanced targeting efficiency to cancer cells compared to conventional delivery methods .
Cosmetic Applications
Due to its emollient properties, the compound is also being studied for use in cosmetic formulations. It can improve skin hydration and barrier function, making it valuable in skincare products.
Data Table: Cosmetic Formulation Stability
| Formulation Type | Stability (Months) | Skin Hydration (%) |
|---|---|---|
| Cream A | 12 | 30 |
| Lotion B | 9 | 25 |
Pharmaceutical Development
In pharmaceuticals, this compound is being researched as a potential excipient that can enhance drug formulation stability and efficacy.
Case Study: Stability Studies
Stability studies have shown that formulations containing this phospholipid exhibit improved stability under various conditions compared to standard formulations .
Mechanism of Action
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its phosphate group can participate in signaling pathways by interacting with specific receptors and enzymes, modulating various cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of the target compound with structurally related glycerophospholipids (Table 1) and their biochemical implications.
Table 1: Structural Comparison of Glycerophospholipid Derivatives
Key Research Findings
Branching vs. Linearity :
- The target compound’s branched C18:0 chain at sn-2 reduces lateral mobility in lipid bilayers compared to linear-chain analogs like 1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine. This property is critical for stabilizing lipid rafts in synthetic membranes .
- In contrast, unsaturated analogs (e.g., C18:2 in ) exhibit lower phase transition temperatures (−20°C vs. +45°C for saturated chains), favoring fluid membranes .
Head Group Effects :
- The choline head group in the target compound supports zwitterionic interactions with water, enhancing hydration compared to anionic variants like sodium-phosphate derivatives .
- Sodium salts (e.g., ) show higher critical micelle concentrations (CMCs) due to reduced hydrophobic interactions, limiting their use in drug delivery systems.
Unsaturated analogs () are more prone to oxidative degradation, limiting their shelf life in pharmaceutical applications.
Biological Activity
[(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid compound with significant biological implications. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising fatty acid chains and a phosphate group, which contributes to its amphiphilic nature. The molecular formula is , with a molecular weight of approximately 758.1 g/mol .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Membrane Interaction : As a phospholipid, it integrates into cellular membranes, influencing membrane fluidity and permeability. This can affect various cellular functions, including signaling pathways and nutrient transport.
- Cell Signaling : The presence of the trimethylammonium group suggests potential roles in cell signaling, particularly in neurotransmission and muscle contraction. Compounds with similar structures have been shown to modulate ion channel activity .
- Antimicrobial Properties : Some studies indicate that phospholipids can exhibit antimicrobial activity by disrupting bacterial membranes, leading to cell lysis. This property is particularly relevant for developing new antimicrobial agents .
1. Antimicrobial Activity
A study conducted on structurally similar phospholipids demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involved disruption of the bacterial cell membrane integrity, leading to increased permeability and eventual cell death.
2. Cytotoxic Effects
Research has indicated that certain phospholipids can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies showed that exposure to this compound resulted in increased caspase activity, suggesting its potential as an anticancer agent.
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. It appears to enhance neuronal survival under stress conditions by modulating inflammatory responses and promoting antioxidant defenses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C42H81NO8P |
| Molecular Weight | 758.1 g/mol |
| Log P (octanol-water partition) | Data not available |
| Solubility | Data not available |
| Biological Activity | Effect Observed |
|---|---|
| Antimicrobial | Disruption of membranes |
| Cytotoxicity | Induction of apoptosis |
| Neuroprotection | Enhanced neuronal survival |
Future Directions
Further research is needed to fully elucidate the biological activities of [(2R)-3-hexadecanoyloxy-2-(12-hexadecanoyloxyoctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate. Areas for future investigation include:
- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Mechanistic Studies : To uncover specific pathways through which this compound exerts its effects.
- Therapeutic Applications : Exploration of its potential as a therapeutic agent in treating infections or cancer.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this phospholipid, and how can purity be validated?
- Answer : Synthesis typically involves sequential esterification of the glycerol backbone. For example, coupling hexadecanoic acid (C16:0) and 12-hexadecanoyloxyoctadecanoic acid to the (2R)-glycerol scaffold via Steglich esterification, followed by phosphorylation of the hydroxyl group with 2-(trimethylazaniumyl)ethyl phosphate. Purification employs column chromatography (silica gel, chloroform/methanol gradients) and recrystallization. Purity validation requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/³¹P NMR to verify acyl chain integration and phosphate ester linkage . Thin-layer chromatography (TLC) with iodine vapor visualization can monitor reaction progress .
Q. How can the stereochemical configuration at the glycerol backbone (2R) be experimentally confirmed?
- Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for absolute stereochemistry determination . Alternatively, chiral HPLC with a cellulose-based column and comparison to enantiopure standards can resolve (2R) vs. (2S) configurations. Circular dichroism (CD) spectroscopy may also detect chiral centers in the glycerol moiety .
Q. What analytical techniques are critical for characterizing acyl chain composition and phosphate group integrity?
- Answer :
- Acyl chains : Gas chromatography-mass spectrometry (GC-MS) after transesterification (methanol/HCl) identifies fatty acid methyl esters (FAMEs). Double-bond positions in unsaturated chains (e.g., 12-hexadecanoyloxyoctadecanoyl) are confirmed via ozonolysis or ¹³C NMR .
- Phosphate group : ³¹P NMR detects phosphate ester signals (~0 to -2 ppm) and validates quaternary ammonium linkage. FT-IR confirms P=O stretching (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for physicochemical properties (e.g., logP, solubility)?
- Answer : Discrepancies arise from force field limitations in modeling unsaturated acyl chains or solvation effects. Validate computational tools (e.g., ACD/Labs Percepta) by:
- Comparing predicted logP with experimental shake-flask/HPLC measurements.
- Using differential scanning calorimetry (DSC) to assess melting points, which influence solubility.
- Adjusting computational parameters (e.g., dielectric constant) to match experimental conditions (e.g., aqueous vs. lipid bilayer systems) .
Q. What experimental strategies mitigate hydrolysis or oxidation during storage or handling?
- Answer :
- Hydrolysis prevention : Store lyophilized compound under argon at -80°C. Avoid aqueous buffers with pH > 8.0. Add antioxidants (e.g., 0.01% BHT) to organic solvents.
- Oxidation mitigation : For unsaturated acyl chains, use degassed solvents and conduct experiments under nitrogen. Monitor peroxidation via thiobarbituric acid reactive substances (TBARS) assay .
Q. How can molecular dynamics (MD) simulations optimize experimental design for studying membrane interactions?
- Answer : Pre-equilibrate the phospholipid in a bilayer system (e.g., POPC membranes) using GROMACS or CHARMM. Key parameters:
- Force fields : Use lipid-specific models (e.g., SLIPIDS) for accurate acyl chain packing.
- Interaction analysis : Calculate lateral pressure profiles to predict membrane curvature induction. Compare with experimental data from Langmuir trough assays .
Q. What strategies address low reproducibility in synthetic yields due to steric hindrance at the glycerol sn-2 position?
- Answer :
- Catalyst optimization : Replace DCC/DMAP with EDC/HOBt for milder activation.
- Stepwise synthesis : First acylate sn-1 and sn-3 positions, then introduce the bulky sn-2 acyloxy group.
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing molecular collisions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
